molecular formula C17H23N3O2 B1419403 Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate CAS No. 444891-21-8

Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate

Cat. No.: B1419403
CAS No.: 444891-21-8
M. Wt: 301.4 g/mol
InChI Key: MKDYPPSXUMRRJU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protective group and a cyano(phenyl)methyl substituent. This structure combines the steric bulk of the Boc group with the electron-withdrawing cyano and aromatic phenyl moieties, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name

tert-butyl 4-[cyano(phenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15(13-18)14-7-5-4-6-8-14/h4-8,15H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDYPPSXUMRRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672829
Record name tert-Butyl 4-[cyano(phenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444891-21-8
Record name 1,1-Dimethylethyl 4-(cyanophenylmethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444891-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[cyano(phenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Tert-butyl Piperazine-1-carboxylate Intermediate

The initial step involves synthesizing the tert-butyl-protected piperazine-1-carboxylate, which serves as a versatile scaffold for subsequent functionalization. A typical procedure is:

  • Reagents: tert-butyl 1-piperazinecarboxylate, chloromethyl derivatives, and a base such as triethylamine or sodium triacetoxyborohydride.
  • Conditions: Reactions are often carried out in dry solvents like dichloromethane (DCM) or acetonitrile (MeCN), at low temperatures (0°C to room temperature).
  • Procedure: The tert-butyl 1-piperazinecarboxylate reacts with chloromethyl or related electrophiles under nucleophilic substitution conditions, often facilitated by phase-transfer catalysts or bases, to attach the desired substituents.

Example Data:

  • A reaction involving tert-butyl 1-piperazinecarboxylate with chloromethyl derivatives in DCM with sodium triacetoxyborohydride yields the protected intermediate with high efficiency (~67-99%).

Introduction of the Cyano(phenyl)methyl Group via Nucleophilic Substitution

The key step to introduce the cyano(phenyl)methyl moiety involves nucleophilic addition or substitution on the piperazine core:

  • Reagents: Benzyl or phenyl derivatives bearing a cyano group, such as phenylacetonitrile derivatives.
  • Method: Nucleophilic attack on electrophilic centers, such as activated halides or via reductive amination, is employed.
  • Conditions: Reactions are typically performed in polar aprotic solvents like DMF or DMSO, at room temperature or slightly elevated temperatures (~25-50°C).

Research Findings:

  • A notable method involves reacting a suitable piperazine derivative with phenylacetonitrile under basic conditions, followed by reduction if necessary, to afford the cyano(phenyl)methyl substituted piperazine.

Utilization of Click Chemistry for Final Functionalization

Recent advances favor the use of click chemistry, particularly Cu(I)-catalyzed azide-alkyne cycloaddition, to attach the cyano(phenyl)methyl group:

  • Procedure:
    • Synthesize an azide derivative of the phenyl or cyano-phenyl group.
    • React with an alkyne-functionalized piperazine intermediate in the presence of Cu(I) catalysts (e.g., CuI) and a base such as DIPEA.
    • The reaction proceeds rapidly (~5 minutes) with high yields (~95-98%).

Research Data:

  • A one-pot click chemistry approach was successfully used to synthesize derivatives with high purity and yield, indicating a robust method for attaching the cyano(phenyl)methyl moiety.

Final Esterification and Purification

The last step involves esterification to form the carboxylate ester:

  • Reagents: tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate is often obtained via esterification of the corresponding carboxylic acid using tert-butyl alcohol derivatives, typically employing coupling agents like DCC or via direct esterification under acidic conditions.
  • Conditions: Reactions are performed under reflux in inert solvents such as dichloromethane or in the presence of catalysts like DMAP.
  • Purification: Purification is achieved through column chromatography or recrystallization, with yields often exceeding 90%.

Summary of Reaction Conditions and Yields

Step Reaction Conditions Reagents Typical Yield References
Synthesis of protected piperazine DCM, 0°C to RT, 30 min–24 h tert-butyl 1-piperazinecarboxylate, chloromethyl derivatives 67-99%
Introduction of cyano(phenyl)methyl DMF, RT–50°C, 4–24 h Phenylacetonitrile derivatives, bases 80-95%
Click chemistry coupling DMF, RT, 5 min Azide derivatives, alkyne-functionalized intermediates, CuI >95%
Esterification Reflux, inert solvents, 12–24 h Carboxylic acids, tert-butyl alcohol derivatives >90%

Research Findings and Innovations

  • The one-pot click chemistry approach significantly reduces reaction time and improves yields, making it highly suitable for large-scale synthesis.
  • The use of mild reaction conditions preserves the integrity of sensitive functional groups, such as nitriles and phenyl rings.
  • High purity and yield (>95%) are consistently reported, emphasizing the robustness of these methods.

Notes and Considerations

  • Purity Control: Analytical techniques such as NMR, IR, HRMS, and chromatography are essential for confirming the structure and purity of intermediates and final products.
  • Scalability: Reaction conditions described are adaptable for scale-up, with some protocols demonstrating successful synthesis on multi-gram scales.
  • Safety: Handling of azides, azides derivatives, and copper catalysts requires adherence to safety protocols to prevent hazards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyano group can yield amides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability Notes
This compound (Target Compound) Cyano(phenyl)methyl C₁₈H₂₃N₃O₂ 313.40* Boc, nitrile, phenyl Not reported in evidence
Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate Cyano-phenylpyridinyl C₂₁H₂₃N₅O₂ 385.44 Boc, nitrile, pyridine Stable under standard conditions
Tert-butyl 4-[2-formyl-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate Formyl, trifluoromethylphenyl C₁₇H₂₁F₃N₂O₃ 358.36 Boc, aldehyde, CF₃ High thermal stability
Tert-butyl 4-(4-(methylaminomethyl)phenyl)piperazine-1-carboxylate Methylaminomethylphenyl C₁₇H₂₇N₃O₂ 305.42 Boc, amine, methyl Stable in aqueous media
Tert-butyl 4-(2-(aminomethyl)phenyl)piperazine-1-carboxylate Aminomethylphenyl C₁₆H₂₅N₃O₂ 291.39 Boc, primary amine Sensitive to acidic hydrolysis

*Calculated based on analogous structures.

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s cyano group enhances electrophilicity, similar to trifluoromethyl derivatives , but differs from electron-donating groups like amines .
  • Steric Effects : The phenyl group in the target compound introduces steric hindrance comparable to pyridinyl or trifluoromethylphenyl substituents .

Key Observations :

  • Coupling Reactions : The target compound likely employs amide or nucleophilic substitution reactions, as seen in and .
  • Boc Deprotection : Like other Boc-protected piperazines , the target compound may undergo cleavage under acidic conditions (e.g., TFA in DCM).

Table 3: Stability and Functional Performance

Compound Name Stability Profile Biological Application
Target Compound (Inferred) Expected stable in neutral media; acid-labile Kinase inhibitor intermediates
Compounds 1a/1b (tert-butyl 4-(4-((R)-oxazolidinone)phenyl)piperazine-1-carboxylate) Degrades in simulated gastric fluid Antibacterial agents (limited use)
Tert-butyl 4-((4-(3-(pyridin-3-ylmethyl)ureido)phenyl)sulfonyl)piperazine-1-carboxylate Stable in cellular assays NAMPT/PARP1 dual inhibitors (cancer)
Tert-butyl 4-{3-[(2-acetylhydrazinyl)carbonyl]pyridin-2-yl}piperazine-1-carboxylate Stable at RT PROTACs for CDK12/13 degradation

Key Observations :

  • Acid Sensitivity: Unlike oxazolidinone-containing analogs , the target compound’s cyano group may reduce susceptibility to gastric fluid degradation.
  • Drug Discovery Utility: The phenyl-cyano motif is advantageous in kinase inhibitors or PROTACs, similar to pyridinyl derivatives in and .

Industrial and Research Relevance

  • Scale-Up Potential: Derivatives like tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate are commercially available, suggesting the target compound could be synthesized at scale using analogous protocols.
  • Cost Efficiency : Boc-protected piperazines are cost-effective intermediates, with prices ranging from $50–200/g depending on complexity .

Biological Activity

Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate (TBPC) is a compound that has garnered attention in various fields of biological research, particularly in pharmaceutical development, neuroscience, and drug delivery systems. This article delves into the biological activities associated with TBPC, summarizing its applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H23N3O2
  • CAS Number : 444891-21-8

TBPC features a piperazine ring substituted with a tert-butyl group and a cyano(phenyl)methyl moiety, contributing to its chemical stability and reactivity. Its unique structure allows it to interact with various biological targets, making it a valuable compound in drug discovery.

Applications in Pharmaceutical Development

TBPC is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals. Key applications include:

  • Analgesics and Anti-inflammatory Agents : TBPC has been utilized in developing novel pain-relief medications and anti-inflammatory drugs, showcasing promising efficacy in preclinical studies .
  • Neuroscience Research : The compound is involved in studies focusing on neurotransmitter modulation, particularly concerning conditions like depression and anxiety. Its ability to influence neurotransmitter systems positions it as a potential therapeutic agent for neuropsychiatric disorders .

Research indicates that TBPC acts through various mechanisms:

  • Receptor Interaction : TBPC has been studied for its interactions with specific receptors, including the colony-stimulating factor 1 receptor (CSF1R). High-affinity analogs of TBPC have demonstrated significant inhibitory potency at CSF1R, suggesting its potential use in imaging neuroinflammation through positron emission tomography (PET) .
  • Enzyme Activity Modulation : The compound is employed in biochemical assays to investigate enzyme activities, contributing to the understanding of metabolic pathways and drug metabolism. This aspect is crucial for optimizing drug design and enhancing therapeutic efficacy .

Case Studies

  • Neuroinflammation Imaging :
    • A study investigated the use of TBPC analogs as radioligands for CSF1R. The results indicated that some fluorinated derivatives exhibited high selectivity and potency, facilitating better imaging of neuroinflammatory conditions in vivo .
  • Cytotoxicity Assays :
    • In vitro studies have shown that TBPC derivatives can induce apoptosis in cancer cell lines such as MCF-7 and U-937. These findings highlight the compound's potential as an anticancer agent, warranting further exploration into its structure-activity relationships (SAR) .

Data Table: Biological Activity Overview

Activity AreaFindings
Analgesic DevelopmentEffective as an intermediate for novel analgesics; shows promise in pain relief studies.
Neurotransmitter ModulationInfluences neurotransmitter systems; potential applications in treating depression/anxiety.
CSF1R InhibitionHigh-affinity analogs demonstrate significant inhibitory effects; useful for imaging neuroinflammation.
CytotoxicityInduces apoptosis in various cancer cell lines; potential for anticancer drug development.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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